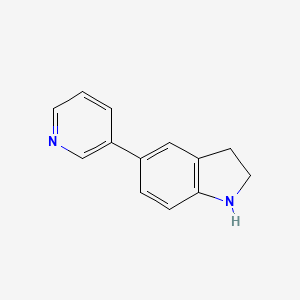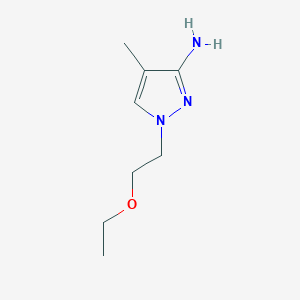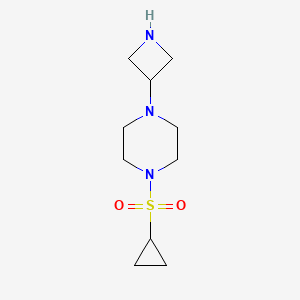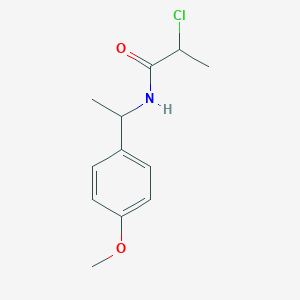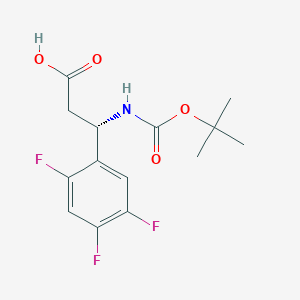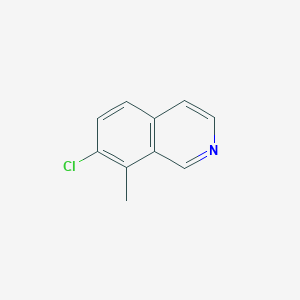
7-Chloro-8-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-8-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClN. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 8th position on the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methylisoquinoline can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of an organic solvent and a dehydrogenation reagent . This method avoids the use of sulfuric acid, making it more environmentally friendly.
Industrial Production Methods: In industrial settings, the production of this compound often involves the Skraup synthesis, which is a general method for synthesizing quinoline derivatives. This method uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce the desired compound with good yields .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated isoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
7-Chloro-8-methylisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-8-methylisoquinoline involves its interaction with various molecular targets. In antimicrobial applications, it targets bacterial enzymes, disrupting essential processes and leading to cell death . In anticancer research, it interferes with cellular pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the chlorine and methyl groups.
Isoquinoline: The base structure from which 7-Chloro-8-methylisoquinoline is derived.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C10H8ClN |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
7-chloro-8-methylisoquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-6H,1H3 |
InChI Key |
ZHVUMGXOELIASX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


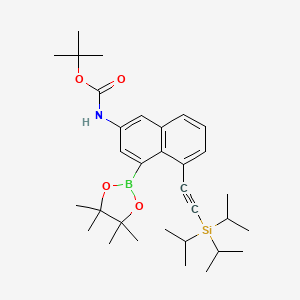
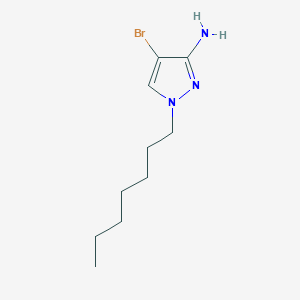

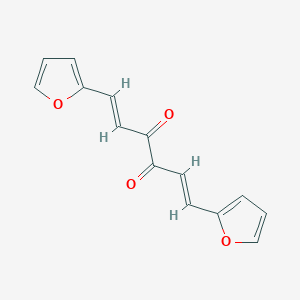
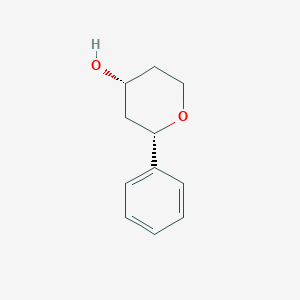
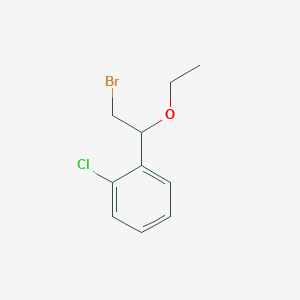
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13640713.png)
![6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13640720.png)
